molecular formula C8H11NS B8346669 4-Cyclobutyl-2-methylthiazole

4-Cyclobutyl-2-methylthiazole

Cat. No.: B8346669
M. Wt: 153.25 g/mol
InChI Key: WLKYXMNPVZPLQH-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a methyl group at the second position and a cyclobutyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials could include 2-bromo-1-methylcyclobutane and thiourea. The reaction is usually carried out in an alcoholic solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

4-Cyclobutyl-2-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-2-methylthiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the cyclobutyl group, making it less sterically hindered.

    4-Cyclobutylthiazole: Lacks the methyl group, affecting its electronic properties.

    2,4-Dimethylthiazole: Contains two methyl groups, altering its reactivity and biological activity.

Uniqueness: 4-Cyclobutyl-2-methylthiazole is unique due to the presence of both a methyl and a cyclobutyl group, which influence its steric and electronic properties. This combination can enhance its biological activity and specificity compared to other thiazole derivatives.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

4-cyclobutyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-6-9-8(5-10-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

WLKYXMNPVZPLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2CCC2

Origin of Product

United States

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